molecular formula C7H6BrF3N2 B1463575 [4-Bromo-2-(trifluoromethyl)phenyl]hydrazine CAS No. 312303-71-2

[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine

Cat. No. B1463575
Key on ui cas rn: 312303-71-2
M. Wt: 255.03 g/mol
InChI Key: XGLDQVFQOXGKKS-UHFFFAOYSA-N
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Patent
US08232286B2

Procedure details

A suspension of 25.6 g (0.11 mol) 4-bromo-2-(trifluoromethyl)-aniline in 125 ml of conc. hydrochloric acid is cooled to −10° C. and a solution of 7.7 g (0.11 mol) sodium nitrite in 125 ml of water is added. The reaction mixture is stirred for 3 hours at −10 to −5° C., then a solution of 103 g (0.46 mol) tin-(II)-chloride-dihydrate in 125 ml of conc. hydrochloric acid is added dropwise. The mixture is stirred for 1 hour at −5° C. The precipitate formed is suction filtered and washed with water. The aqueous mother liquor is extracted with petroleum ether, then made basic with sodium hydroxide. The precipitate formed is extracted with diethyl ether. The organic phase is dried and evaporated to dryness. Yield: 12.9 g
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
103 g
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:3]=1.[N:13]([O-])=O.[Na+].O.O.[Sn](Cl)Cl>Cl.O>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][NH2:13])=[C:4]([C:9]([F:10])([F:11])[F:12])[CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
25.6 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)C(F)(F)F
Name
Quantity
125 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
7.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
125 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
103 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
125 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 3 hours at −10 to −5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for 1 hour at −5° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous mother liquor is extracted with petroleum ether
CUSTOM
Type
CUSTOM
Details
The precipitate formed
EXTRACTION
Type
EXTRACTION
Details
is extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC1=CC(=C(C=C1)NN)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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